6-(Aminomethyl)picolinic acid hydrochloride
Overview
Description
6-(Aminomethyl)picolinic acid hydrochloride is an organic compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . It is a derivative of picolinic acid, featuring an aminomethyl group attached to the pyridine ring. This compound is primarily used in scientific research and is known for its diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)picolinic acid hydrochloride typically involves the reaction of picolinic acid with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors, followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: 6-(Aminomethyl)picolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while substitution reactions can produce various substituted picolinic acids .
Scientific Research Applications
6-(Aminomethyl)picolinic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)picolinic acid hydrochloride involves its interaction with molecular targets such as enzymes and metal ions. The compound can bind to zinc finger proteins, altering their structure and function. This interaction disrupts zinc binding, inhibiting the activity of these proteins and affecting various biological pathways . Additionally, it may modulate immune responses and exhibit antiviral properties .
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness: 6-(Aminomethyl)picolinic acid hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and metal ions, making it valuable in various research applications .
Properties
IUPAC Name |
6-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-4-5-2-1-3-6(9-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODQIATUVBXDTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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